molecular formula C14H15ClFNO B1471086 {4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride CAS No. 1518625-16-5

{4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride

Cat. No.: B1471086
CAS No.: 1518625-16-5
M. Wt: 267.72 g/mol
InChI Key: VCEAPZBMHGKMHI-UHFFFAOYSA-N
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Description

{4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride is a chemical compound with the molecular formula C14H14FNO·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluorophenyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride typically involves the reaction of 4-[(2-fluorophenyl)methoxy]benzaldehyde with an amine source under specific conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the methanamine group. The hydrochloride salt is then formed by treating the resulting amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

{4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce various amine derivatives.

Scientific Research Applications

{4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (4-bromo-2-fluorophenyl)(phenyl)methanamine hydrochloride
  • 4-Chloro-2-fluorobenzenemethanol

Uniqueness

{4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

[4-[(2-fluorophenyl)methoxy]phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO.ClH/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13;/h1-8H,9-10,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEAPZBMHGKMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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